molecular formula C19H24N2O2S B11331791 4-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

4-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11331791
M. Wt: 344.5 g/mol
InChI Key: SEQLFGCDUZTBLJ-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with ethoxy, pyrrolidinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethoxy group through an etherification reaction. The pyrrolidinyl and thiophenyl groups can be introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, copper complexes), and specific oxidizing or reducing agents as mentioned above. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

4-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl and thiophenyl groups may play a role in binding to these targets, while the benzamide core could be involved in the overall stability and activity of the compound. The exact pathways and molecular targets would depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

4-ethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C19H24N2O2S/c1-2-23-16-9-7-15(8-10-16)19(22)20-14-17(18-6-5-13-24-18)21-11-3-4-12-21/h5-10,13,17H,2-4,11-12,14H2,1H3,(H,20,22)

InChI Key

SEQLFGCDUZTBLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCC3

Origin of Product

United States

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